molecular formula C6H14O3P- B13831193 dipropyl phosphite

dipropyl phosphite

Cat. No.: B13831193
M. Wt: 165.15 g/mol
InChI Key: RFLXPWJUUKBPJG-UHFFFAOYSA-N
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Description

Dipropyl phosphite (CAS 1809-21-8), with the chemical formula C₆H₁₅O₃P and molecular weight 166.16 g/mol, is an organophosphorus compound characterized by two n-propyl groups bonded to a phosphite core. It has a density of 1.018 g/mL at 25°C . Synthetically, it is prepared via transesterification of diethyl phosphite with excess n-propanol under microwave irradiation (175°C for 120–135 minutes), followed by purification via column chromatography .

This compound is utilized in organic synthesis, such as in the preparation of triazol-5-yl-phosphonates, where it demonstrates moderate reactivity (43% yield in triazole derivatives) . It also serves as a flame retardant and high-voltage stabilizer in lithium-ion batteries due to its electrochemical properties .

Properties

IUPAC Name

dipropyl phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLXPWJUUKBPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP([O-])OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Phosphorus Trichloride with Propanol

One common industrial method involves the esterification of phosphorus trichloride with propanol in the presence of an organic solvent and a weakly alkaline catalyst. The process is characterized by controlled temperature addition and reaction steps to maximize yield and purity.

Process Overview:

  • Step 1: Phosphorus trichloride is dissolved in benzene at low temperature (0 to 10 °C) to form the first mixed solution.
  • Step 2: A second mixed solution is prepared by mixing benzene, propanol (specifically isopropanol in the source, but applicable to propanol analogously), and a weakly alkaline organic catalyst such as triethylamine, maintained at 5 to 10 °C.
  • Step 3: The first mixed solution is slowly added to the second mixed solution at a controlled rate (≤ 200 kg/h), maintaining low temperature to control reaction kinetics and reduce side reactions.
  • Step 4: After addition, the mixture is held at low temperature for 1–2 hours, then gradually warmed to 15–35 °C for 1.5–3 hours.
  • Step 5: The reaction system is further heated to reflux temperature (around 70 °C) and refluxed for 2–4 hours to complete the esterification.
  • Step 6: The crude product is neutralized with a slight excess of soda ash (sodium carbonate) at 5–15 °C to remove residual acid and impurities.
  • Step 7: The mixture undergoes filtration, distillation, and vacuum rectification to isolate pure this compound.

Advantages:

  • Use of benzene solvent reduces hydrogen chloride solvation and side reactions.
  • Benzene can be recycled, lowering production costs.
  • Soda ash neutralization removes water and residual acids, improving purity.
  • The process yields a high-purity product with high yield and low production cost.

Example Data from Patent:

Parameter Condition/Value
Phosphorus trichloride amount 200 kg
Benzene solvent 360 kg
Propanol (isopropanol in source) 240 kg
Catalyst (triethylamine) 404 kg
Temperature during addition 7–10 °C
Addition rate ≤ 200 kg/h
Reaction times 1–2 h (low temp), 1.5–3 h (warming), 2–4 h reflux
Neutralization agent Slight excess soda ash
Product purification Filtration, distillation, vacuum rectification

This method is proven to reduce byproduct formation and improve yield compared to prior art, with simplified operation and lower equipment costs.

Reaction of Trialkyl Phosphites with Phosphorous Acid

An alternative approach involves reacting trialkyl phosphites with phosphorous acid to produce dialkyl phosphites. Although this method is more commonly reported for diethyl phosphite, it can be adapted for this compound.

Process Highlights:

  • Tri-n-propyl phosphite is reacted with phosphorous acid in a molar ratio slightly exceeding stoichiometric (e.g., 2.05 to 2.30 moles of trialkyl phosphite per mole of phosphorous acid) to improve yield and purity.
  • The reaction is conducted under heating, typically between 70 °C and 110 °C, for several hours (up to 5 hours).
  • A solvent heel of dialkyl phosphite may be used to improve reaction control.
  • The process aims to minimize acidity (measured as milligrams of potassium hydroxide per gram of product) and maximize purity (above 95%).

Key Outcomes from Related Diethyl Phosphite Process:

Parameter Value/Range
Molar ratio (trialkyl phosphite: phosphorous acid) 2.08–2.20:1
Reaction temperature 70–110 °C
Reaction time Up to 5 hours
Product purity > 95%
Acid value (mg KOH/g product) 1.5–3.5
Yield ~100% (based on phosphorous acid)

Although this data is for diethyl phosphite, similar principles apply to this compound synthesis, with adjustment for the alkyl chain length and reaction conditions.

Microwave-Assisted Synthesis Using Triisopropylphosphite

A more recent method involves microwave-assisted synthesis where triisopropylphosphite reacts with halogenated ethane derivatives to form phosphite esters, including this compound analogs.

Process Details:

  • Triisopropylphosphite and 1,2-dichloroethane or 1,2-dibromoethane are mixed in a microwave reactor.
  • The mixture is heated to 170–190 °C under microwave irradiation for 160 minutes.
  • The reaction mixture is then evaporated under reduced pressure to isolate the product.
  • The crude product contains >90 molar percent of the desired compound, with triisopropyl phosphate as the main impurity.
  • Vacuum distillation at low pressure (0.056 mbar) and moderate temperature (74–75 °C) yields pure this compound derivatives with about 83% yield.

This method offers rapid reaction times and high purity but requires specialized microwave equipment.

Comparative Analysis of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity (%) Advantages Disadvantages
Phosphorus trichloride + propanol Phosphorus trichloride, propanol 0–10 °C addition, reflux at ~70 °C, soda ash neutralization High (not quantified) High (purified by distillation) Low cost, high yield, simple operation Use of benzene solvent (toxic)
Trialkyl phosphite + phosphorous acid Tri-n-propyl phosphite, phosphorous acid 70–110 °C, 5 hours, slight excess phosphite ~100 (based on acid) >95% High purity, low acidity, no distillation needed Longer reaction time
Microwave-assisted synthesis Triisopropylphosphite, halogenated ethane 170–190 °C, 160 min, microwave heating ~83 >90 mol % Fast reaction, high purity Requires microwave equipment, specialized setup

Chemical Reactions Analysis

Types of Reactions

Dipropyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Phosphonates and Prodrugs

Dipropyl phosphite is frequently employed as a reagent in the synthesis of phosphonates and prodrugs. Research indicates that it can facilitate the formation of nucleoside phosphonate prodrugs, which are crucial in medicinal chemistry for developing antiviral and anticancer agents. For instance, this compound can be used to create various phosphonate derivatives through reactions with alkyl halides or other electrophiles, leading to compounds with enhanced biological activity .

1.2 Catalytic Applications

This compound serves as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances catalytic efficiency in various organic transformations. Studies have shown that this compound can improve yields in reactions such as hydrophosphination and cross-coupling processes .

Agricultural Applications

2.1 Insecticides and Herbicides

This compound derivatives have been explored for their potential as insecticides and herbicides. The compound exhibits properties that can disrupt pest physiology and growth, making it a candidate for developing safer agricultural chemicals. For example, dipropyl 4-(methylthio)phenyl phosphate (Propaphos) is an organophosphorus insecticide that has been studied for its photodegradation under UV light, which affects its environmental persistence and efficacy .

Environmental Studies

3.1 Degradation Studies

Research on the environmental impact of this compound includes studies on its degradation products and pathways. The photodegradation of this compound has been investigated to understand its breakdown under sunlight exposure, which leads to the formation of various water-soluble products. This knowledge is essential for assessing the environmental fate of organophosphorus compounds and their potential toxicity to aquatic life .

Case Studies

4.1 Synthesis Optimization

A comprehensive study optimized the synthesis of triazole-phosphonate derivatives using this compound as a phosphorus source. This work involved multiple reaction conditions and demonstrated the versatility of this compound in generating diverse chemical entities with potential biological applications .

4.2 Toxicological Assessments

In toxicological assessments, this compound has been evaluated for its effects on model organisms like zebrafish. These studies focus on understanding the compound's impact on embryonic development and gene expression, contributing to the risk assessment of organophosphorus compounds in environmental contexts .

Mechanism of Action

Dipropyl phosphite functions as an antioxidant by decomposing hydroperoxides. Its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus. It acts as a secondary antioxidant by reducing peroxyl radicals to alkoxyl radicals, which further react with the phosphite to release aroxyl radicals, terminating the radical chain oxidation .

Comparison with Similar Compounds

Diethyl Phosphite (C₄H₁₁O₃P)

  • Structure : Contains two ethyl groups.
  • Reactivity : Exhibits higher reactivity than dipropyl phosphite in triazole synthesis (62% yield vs. 43% for dipropyl), likely due to reduced steric hindrance from shorter alkyl chains .
  • Applications : Used in agrochemicals and as a precursor for flame retardants.

Diphenyl Phosphite (C₁₂H₁₁O₃P)

  • Structure : Features two phenyl groups, increasing aromaticity.
  • Physical Properties : Higher molecular weight (234.19 g/mol) and likely lower volatility compared to this compound.
  • Applications : Functions as an antioxidant in polymers and a stabilizer in plastics .

Diisopropyl Phosphite

  • Structure : Branched isopropyl groups introduce steric hindrance.
  • Reactivity : Lower yield (40%) in triazole synthesis compared to this compound, attributed to hindered accessibility of the phosphite core .
  • Toxicity : Related compounds like diisopropylfluorophosphate are highly toxic, necessitating stringent handling protocols .

Physicochemical and Electrochemical Properties

Property This compound Diethyl Phosphite Diphenyl Phosphite Diisopropyl Phosphite
Molecular Formula C₆H₁₅O₃P C₄H₁₁O₃P C₁₂H₁₁O₃P C₆H₁₅O₃P
Density (g/mL) 1.018 1.07 1.21 (estimated) 0.95 (estimated)
Melting Point (°C) Not reported -84 19–24 Not reported
Oxidation Potential (V) 4.36 Not reported Not reported Not reported

Li/Li+), outperforming additives like tris ortho xenyl phosphite (4.73 V) but underperforming tetraethyl pyrophosphite (4.50 V) . This balance makes it suitable for high-voltage applications where stability and flame retardancy are critical .

Q & A

Q. What are the standard laboratory methods for synthesizing dipropyl phosphite?

this compound (CAS 1809-21-8) is typically synthesized via esterification of phosphorus trichloride (PCl₃) with propanol under controlled conditions. A common protocol involves slow addition of propanol to PCl₃ at 0–5°C to minimize side reactions, followed by hydrolysis and neutralization. The reaction requires anhydrous conditions and inert gas purging to prevent oxidation. Post-synthesis, vacuum distillation is used to isolate the product . Alternative routes may employ phosphorous acid (H₃PO₃) and propanol with acid catalysts, but yields depend on precise stoichiometric ratios and temperature control .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • ³¹P NMR spectroscopy : A singlet peak near δ 5–10 ppm confirms the presence of the phosphite group .
  • FT-IR spectroscopy : Peaks at ~2450 cm⁻¹ (P-H stretching) and 1020–1050 cm⁻¹ (P-O-C vibrations) validate the structure .
  • Gas chromatography (GC) : Used to assess purity (>95% is typical for research-grade material) .
  • Elemental analysis : Matches experimental C, H, and P percentages with theoretical values (C₆H₁₅O₃P; molecular weight 166.16 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

this compound is moisture-sensitive and can release toxic phosphine gas under acidic conditions. Safety measures include:

  • Using gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation .
  • Storing the compound in airtight containers under nitrogen to prevent hydrolysis .
  • Neutralizing spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what mechanistic insights are relevant?

In organophosphorus chemistry, this compound acts as a nucleophile via its lone pair on the phosphorus atom. For example, in the Michaelis-Arbuzov reaction, it reacts with alkyl halides to form phosphonates. The reaction proceeds through a trigonal bipyramidal transition state, with rate dependence on solvent polarity and halide leaving-group ability. Kinetic studies using ³¹P NMR have shown that electron-withdrawing groups on the alkyl halide accelerate the reaction .

Q. What factors influence the stability of this compound under varying experimental conditions?

Stability challenges include:

  • Hydrolysis : The compound degrades in aqueous media, forming phosphorous acid and propanol. Hydrolysis rates increase at pH < 4 or > 9 .
  • Thermal decomposition : Above 120°C, it may decompose into propylene and phosphorus oxides. Thermogravimetric analysis (TGA) is recommended to establish safe temperature thresholds . Mitigation strategies involve using aprotic solvents (e.g., THF, DCM) and avoiding prolonged exposure to light or heat .

Q. How can researchers resolve contradictions in reaction yields when using this compound as a ligand or reagent?

Discrepancies in yields often stem from:

  • Trace moisture : Even minor water content can hydrolyze the phosphite, reducing reactivity. Karl Fischer titration is advised to verify solvent dryness .
  • Steric effects : Bulky substituents on reaction partners may hinder access to the phosphorus center. Computational modeling (e.g., DFT) can predict steric barriers . Systematic optimization of reaction parameters (e.g., temperature, stoichiometry) and real-time monitoring via in-situ NMR are critical .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate this compound’s reactivity in catalytic systems?

A robust experimental framework includes:

  • Variable control : Fix solvent, temperature, and catalyst loading while varying substrate concentrations.
  • Quenching methods : Rapid cooling or addition of a quenching agent (e.g., methanol) to halt reactions at timed intervals.
  • Data fitting : Use pseudo-first-order kinetics if the phosphite is in excess. Rate constants (k) derived from ln([substrate] vs. time) plots .
  • Error analysis : Triplicate runs and statistical tools (e.g., Student’s t-test) to assess reproducibility .

Q. What strategies are effective in analyzing conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives?

Contradictions may arise from:

  • Impurity interference : GC-MS or HPLC to identify byproducts.
  • Solvent effects : NMR chemical shifts vary with solvent; ensure consistency in deuterated solvents . Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular formulas .

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